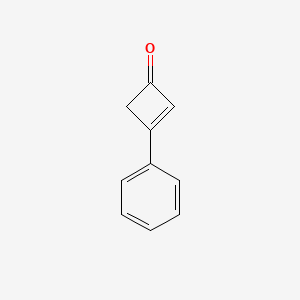

3-Phenylcyclobutenone

説明

3-Phenylcyclobutenone is a chemical compound with the formula C10H8O . It has a molecular weight of 144.1699 .

Synthesis Analysis

3-Phenylcyclobutenone can be synthesized from 2,2-dichloro3-phenylcyclobutenone . It is also known to undergo oxidation to afford the corresponding lactones .Molecular Structure Analysis

The IUPAC Standard InChI for 3-Phenylcyclobutenone isInChI=1S/C10H8O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-6H,7H2 . This structure is also available as a 2d Mol file or as a computed 3d SD file . Chemical Reactions Analysis

Cyclobutenones, such as 3-Phenylcyclobutenone, possess unique reactivity due to their inherent high ring strain . They readily undergo ring opening under a variety of conditions, including thermolysis, photolysis, and transition metal catalysis, to afford reactive intermediates that can be trapped with nucleophiles, dienophiles, and unsaturated bonds .科学的研究の応用

1. Privileged Scaffold in Medicinal Chemistry

3-Phenylcoumarins, closely related to 3-Phenylcyclobutenone, have been recognized as a significant scaffold in medicinal chemistry. They are extensively utilized in organic and medicinal chemistry, particularly in the design of new drug candidates. This family of heterocyclic molecules demonstrates a wide range of applications, stemming from their natural origin and diverse synthetic procedures to their pharmacological potential (Matos, Uriarte, & Santana, 2021).

2. Role in Drug Discovery

3-Phenylcyclobutenone derivatives, particularly those with bicyclo[1.1.1]pentane (BCP) structures, are pivotal in drug discovery. They offer a unique chemical space for drug development, contributing to drug-like molecules characterized by good passive permeability, high aqueous solubility, and improved metabolic stability. The methodology for functionalizing these compounds remains a key area of research, enhancing their utility in medicinal chemistry (Kanazawa, Maeda, & Uchiyama, 2017).

3. Reactivity in Chemical Synthesis

The high reactivity of cyclobutenone compounds like 3-Phenylcyclobutenone makes them effective in chemical reactions such as Diels-Alder reactions. They have been successfully employed in enantioselective reactions, contributing to the synthesis of complex organic compounds, including pharmaceuticals (Yan et al., 2020).

4. Advancements in Organic Synthesis

3-Phenylcyclobutenone and its derivatives are instrumental in advanced organic synthesis. They serve as valuable intermediates in different types of reactions, leveraging their inherent strain energy for various annulation and transformation processes. This utility underscores their significance in developing novel synthetic methodologies (Chen, Shan, Nie, & Rao, 2015).

5. Catalytic Applications

The unique structural attributes of 3-Phenylcyclobutenone derivatives facilitate their use in catalysis. They are explored as synthons in catalytic processes, such as those involving carbon-carbon bond activation. This aspect is crucial in the development of efficient and selective catalytic systems (Pareek & Sunoj, 2016).

特性

IUPAC Name |

3-phenylcyclobut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOQFIKQFGCRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191758 | |

| Record name | 3-Phenylcyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylcyclobutenone | |

CAS RN |

38425-47-7 | |

| Record name | 3-Phenylcyclobutenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclobutenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

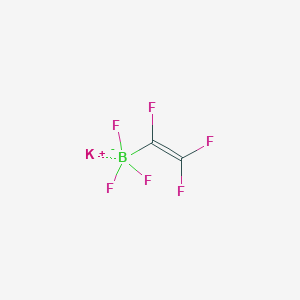

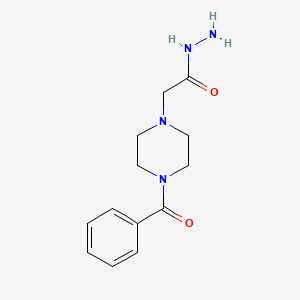

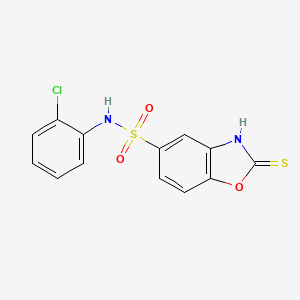

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 3-phenylcyclobutenone and its derivatives?

A1: Several synthetic approaches have been explored:

- Cycloaddition reactions: 1,1-Difluoro-2,2-dichloro-3-phenylcyclobutene, synthesized via the cycloaddition of phenylacetylene and 1,1-difluoro-2,2-dichloroethylene, serves as a precursor to 2,2-dichloro-3-phenylcyclobutenone upon hydrolysis. []

- Rearrangement reactions: Heating 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene with triethylamine leads to the formation of 1,1-difluoro-2,4-dichloro-3-phenylcyclobutene, which yields 2,4-dichloro-3-phenylcyclobutenone upon hydrolysis. []

Q2: How do halogen substituents influence the reactivity of 3-phenylcyclobutenones?

A2: Halogen substituents play a crucial role in the reactivity of 3-phenylcyclobutenones:

- Ring-opening reactions: The presence and position of halogens significantly impact the ring-opening reactions of 3-phenylcyclobutenones in acidic and basic conditions. [] For instance, 2,4-Dichloro-3-phenylcyclobutenone undergoes base-induced ring opening, yielding 2,4-dichloro-3-phenyl-3-butenoic acid. [, ]

- Nucleophilic displacement and rearrangement: 2,2-Dihalo-3-phenylcyclobutenones undergo rearrangement to their respective 2,4-dihalo isomers upon reacting with alkali halides or triethylamine. [] This highlights the influence of halogens on the reactivity and stability of different isomers.

Q3: What interesting reactions does 2,4-dichloro-3-phenylcyclobutenone undergo?

A3: 2,4-Dichloro-3-phenylcyclobutenone exhibits intriguing reactivity:

- Racemization: Optically active 2,4-dichloro-3-phenylcyclobutenone undergoes racemization, suggesting a mechanism involving the reversible formation of (1-phenyl-2-chloroethenyl)-chloroketene. []

- Resistance to enol acetate formation: Unlike other ketones, 2,4-dichloro-3-phenylcyclobutenone resists forming 1-acetoxy-2,4-dichloro-3-phenylcyclobutadiene under conditions favoring enol acetate formation. []

Q4: What structural insights are available for 2,2-dichloro-3-phenylcyclobutenone?

A4: The crystal and molecular structure of 2,2-dichloro-3-phenylcyclobutenone have been elucidated using X-ray crystallography. [] The molecule exhibits a nearly planar conformation, with only the chlorine atoms deviating from the plane. Notably, the bond lengths suggest significant conjugation between the benzene ring and the cyclobutenone moiety. []

Q5: How does phenylcyclobutadienoquinone react with methanol?

A5: Phenylcyclobutadienoquinone reacts with methanol, yielding three distinct products: 2,4-dimethoxy-3-phenylcyclobutenone, 3-phenyl-4-hydroxy-4-methoxy-2-butenoic acid lactone, and dimethyl phenylsuccinate. [] The product distribution is temperature-dependent, suggesting a common intermediate, 2-hydroxy-2-methoxy-3-phenylcyclobutenone, in their formation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethoxyphenoxy)sulfonyl]benzoic acid](/img/structure/B3382996.png)

![2-[(3-Chlorophenyl)methyl]piperidine](/img/structure/B3383035.png)